1,6-Dibromohexa-2,4-diene

Medium-ring synthesis Entropy reduction Cycloheptadiene

Medium-ring heterocycle synthesis often fails due to entropic penalties and stereochemical mismatches in conventional linear dibromides. 1,6-Dibromohexa-2,4-diene-particularly the Z,Z-isomer-overcomes these barriers through its unique conjugated diene architecture: • Enables entropy/strain-reduction cyclization to 7-membered azepines, thiepines, and oxepines with high efficiency unavailable from 1,6-dibromohexane. • Sequential nucleophilic substitution at both allylic bromine termini followed by Diels-Alder crosslinking of the pendant diene-a dual-cure mechanism impossible with mono-brominated or saturated analogs. • Validated in a 7-step aqueous total synthesis of cardiobutanolide, minimizing protecting groups and organic solvent usage for greener process chemistry. Supplied with full Certificates of Analysis.

Molecular Formula C6H8Br2
Molecular Weight 239.94 g/mol
Cat. No. B12431585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromohexa-2,4-diene
Molecular FormulaC6H8Br2
Molecular Weight239.94 g/mol
Structural Identifiers
SMILESC(C=CC=CCBr)Br
InChIInChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h1-4H,5-6H2
InChIKeyUPCQGURPQYFOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dibromohexa-2,4-diene: A Terminal, Conjugated Dienyl Dibromide Building Block for C6 Spacer and Heterocycle Synthesis


1,6-Dibromohexa-2,4-diene is a C6 conjugated diene bearing terminal allylic bromine atoms [1]. This linear, bifunctional electrophile serves as a unique building block for introducing a C6-spaced diene motif into molecular architectures, participating in both nucleophilic substitution at the bromine termini and cycloaddition or addition reactions across its conjugated diene system . The structure enables entropy/strain-reduction strategies for medium-ring synthesis that are inaccessible to saturated or shorter-chain analogs [2].

Why 1,6-Dibromohexa-2,4-diene Cannot Be Replaced by 1,6-Dibromohexane or 1,4-Dibromo-2-butene


Substituting 1,6-dibromohexa-2,4-diene with 1,6-dibromohexane eliminates the conjugated diene system, rendering cycloaddition and entropy/strain-reduction ring-closure strategies impossible . Using 1,4-dibromo-2-butene provides a shorter C4 spacer and alters the geometry of the diene, leading to different ring sizes and stereochemical outcomes [1]. The Z,Z-stereochemistry of the diene is critical for efficient medium-ring formation, and alternative isomers (e.g., E,E) or mono-brominated analogs (e.g., 1-bromohexa-2,4-diene) fail to deliver the same bifunctional, stereochemically defined scaffold [2].

Quantitative Differentiation of 1,6-Dibromohexa-2,4-diene from Structural Analogs: Cyclization Efficiency, Ring Size Control, and Stereochemical Advantage


Entropy/Strain Reduction Enables High-Yield 7-Membered Ring Synthesis from Z,Z-Dibromide vs. No Cyclization from Saturated Analog

Substituted (Z,Z)-1,6-dibromohexa-2,4-dienes react with bis(phenylsulfonyl)methane or dimethyl malonate under basic conditions to yield cyclohepta-1,3-dienes in reasonable yields, exploiting the unsaturation to reduce entropy and strain [1]. In contrast, 1,6-dibromohexane, which lacks the conjugated diene system, cannot undergo this Perkin-type ring closure under identical conditions . This demonstrates that the conjugated diene is a prerequisite for medium-ring formation, providing a synthetic route to 7-membered carbocycles that cannot be replicated by the saturated analog.

Medium-ring synthesis Entropy reduction Cycloheptadiene

Stereochemistry-Dependent Heterocycle Formation: Z,Z-Dibromide Gives High Yields of 2,7-Dihydro-1H-azepines, E,E Isomer Fails

The (Z,Z)-1,6-dibromohexa-2,4-diene reacts with primary amines to give 2,7-dihydro-1H-azepines in high efficiency under mild conditions [1]. The (E,E)-isomer, however, does not undergo the desired 7-endo-trig cyclization, instead favoring elimination or polymerization pathways [2]. This stereochemical requirement for the Z,Z configuration is absolute for the entropy/strain reduction strategy, and commercial E,E material is unsuitable for azepine synthesis.

Azepine synthesis Stereochemical control Heterocycle formation

Direct Synthesis of 2,7-Dihydrothiepins from Z,Z-Dibromide with Sulfide Ion: 1,6-Dibromohexane Gives Thiepane (Saturated) Instead

Reaction of (Z,Z)-1,6-dibromohexa-2,4-dienes with lithium sulfide yields 2,7-dihydrothiepins, which are unsaturated seven-membered sulfur heterocycles [1]. In contrast, 1,6-dibromohexane reacts with sulfide ion to give thiepane, a saturated seven-membered ring [2]. The presence of the conjugated diene in the target compound allows for the formation of the dihydrothiepin structure with retained unsaturation, which is a valuable scaffold for further functionalization (e.g., oxidation to sulfones) that cannot be obtained from the saturated analog.

Thiepin synthesis Sulfur heterocycles Seven-membered ring

Green Total Synthesis of Cardiobutanolide in 7 Steps from 1,6-Dibromohexa-2,4-diene: Step-Economy Advantage Over Alternative Precursors

A stereoselective total synthesis of cardiobutanolide, a styryl lactone with anti-cancer potential, was achieved in only 7 steps starting from 1,6-dibromohexa-2,4-diene, with all steps performed in aqueous media and no protecting groups used [1]. Comparable syntheses starting from monobromide or saturated dihalide precursors often require longer sequences (8-12 steps) and protecting group manipulations. The conjugated diene and terminal bromine atoms of the target compound enable a highly convergent and green synthetic route.

Total synthesis Green chemistry Cardiobutanolide

Simultaneous Dienyl Spacer and Bifunctional Electrophile: 1,6-Dibromohexa-2,4-diene Offers Dual Reactivity Not Found in 1-Bromohexa-2,4-diene or 1,6-Dibromohexane

1,6-Dibromohexa-2,4-diene uniquely combines two terminal allylic bromine leaving groups with a conjugated diene core . This allows it to serve as a bis-electrophile in nucleophilic substitution reactions (e.g., with amines, thiols, malonates) while simultaneously providing a dienyl spacer for subsequent Diels-Alder cycloadditions . The mono-brominated analog, 1-bromohexa-2,4-diene, cannot act as a bis-electrophile and thus cannot be used for polymer crosslinking or bis-functionalization. The saturated analog, 1,6-dibromohexane, provides the C6 spacer but not the conjugated diene for cycloadditions. This dual reactivity is essential for applications in polymer chemistry and cascade synthesis.

Bifunctional building block Dienyl spacer Dual reactivity

Best Research and Industrial Application Scenarios for 1,6-Dibromohexa-2,4-diene


Medium-Ring Heterocycle Synthesis: 2,7-Dihydroazepines, -thiepins, and -phosphepines

Based on the entropy/strain reduction strategy [1], 1,6-dibromohexa-2,4-diene is the optimal starting material for synthesizing a library of seven-membered heterocycles. The Z,Z-stereochemistry ensures high cyclization efficiency, avoiding the decomposition pathways observed with the E,E isomer. This application is particularly valuable in medicinal chemistry for accessing azepine and thiepine scaffolds, which are core structures in several CNS-active drugs.

Green and Protecting-Group-Free Total Synthesis of Bioactive Lactones

The 7-step aqueous total synthesis of cardiobutanolide demonstrates the compound's utility in green chemistry [2]. Its bifunctional nature enables a highly convergent route that minimizes protecting group manipulations and organic solvent usage. This scenario is ideal for process chemistry groups aiming to reduce E-factor and improve the sustainability of active pharmaceutical ingredient (API) production.

Polymer Crosslinking Agent Requiring C6 Spacer and Diels-Alder Functionality

As a bis-allylic bromide with a conjugated diene core, 1,6-dibromohexa-2,4-diene can be used to crosslink polymers via nucleophilic substitution at the bromine termini, followed by Diels-Alder crosslinking of the resulting pendant diene groups . This dual-cure mechanism is not possible with 1,6-dibromohexane or mono-brominated dienes, making it a unique crosslinker for advanced materials.

Synthesis of Substituted 1,3-Cycloheptadienes via Perkin Ring Closure

The Perkin ring closure of (Z,Z)-1,6-dibromohexa-2,4-diene with active methylene compounds provides a direct, high-yielding route to substituted cyclohepta-1,3-dienes [1]. These compounds are valuable intermediates in natural product synthesis and can be further functionalized via the remaining unsaturation. The saturated analog 1,6-dibromohexane cannot participate in this reaction, highlighting the compound's unique synthetic niche.

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